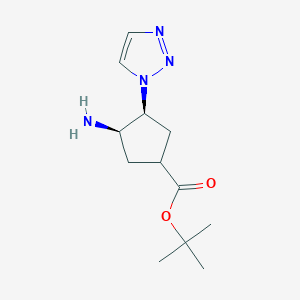

Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate

CAS No.: 2137434-28-5

Cat. No.: VC4367685

Molecular Formula: C12H20N4O2

Molecular Weight: 252.318

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137434-28-5 |

|---|---|

| Molecular Formula | C12H20N4O2 |

| Molecular Weight | 252.318 |

| IUPAC Name | tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)8-6-9(13)10(7-8)16-5-4-14-15-16/h4-5,8-10H,6-7,13H2,1-3H3/t8?,9-,10+/m1/s1 |

| Standard InChI Key | UIIHLQIYHBLSOW-XVBQNVSMSA-N |

| SMILES | CC(C)(C)OC(=O)C1CC(C(C1)N2C=CN=N2)N |

Introduction

Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate appears to be a complex organic molecule containing:

-

A tert-butyl ester group.

-

A cyclopentane ring with stereochemistry specified as (3R,4S).

-

An amino group (-NH2) at the 3-position.

-

A triazole ring attached at the 4-position.

This type of compound is likely synthesized for its potential bioactivity, as triazole derivatives are widely studied in medicinal chemistry for their antimicrobial, anticancer, or enzyme-inhibitory properties.

Structural Features

| Feature | Description |

|---|---|

| Tert-butyl group | Provides steric hindrance and stability to the molecule. |

| Cyclopentane ring | Adds rigidity to the structure, influencing its biological interactions. |

| Triazole moiety | Known for forming strong hydrogen bonds and π-stacking interactions. |

| Amino group | Increases hydrophilicity and potential for forming ionic interactions. |

Synthesis Pathways

The synthesis of such compounds often involves:

-

Formation of the cyclopentane core: This may be achieved through cyclization reactions.

-

Introduction of stereochemistry: Chiral catalysts or reagents are used to ensure the desired (3R,4S) configuration.

-

Attachment of the triazole group: Typically accomplished via azide-alkyne cycloaddition (click chemistry).

-

Esterification with tert-butyl alcohol: Protects the carboxylic acid group.

Potential Applications

Compounds like this are typically explored for:

-

Pharmaceuticals: Triazole-containing molecules are candidates for antifungal, antiviral, or anticancer drugs.

-

Enzyme inhibitors: The amino and triazole groups may interact with active sites of enzymes.

-

Material science: Triazoles contribute to thermal stability and electronic properties in polymers.

Analytical Characterization

To confirm its structure and purity, techniques such as:

-

NMR Spectroscopy: To verify stereochemistry and functional groups.

-

Mass Spectrometry (MS): For molecular weight determination.

-

IR Spectroscopy: To identify characteristic functional group vibrations.

If you have access to more specific details or sources about this compound, I can refine this framework further.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume